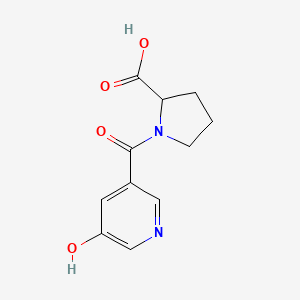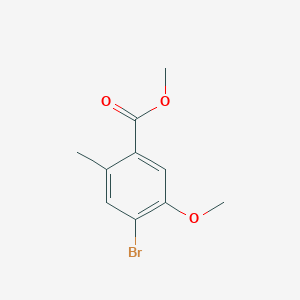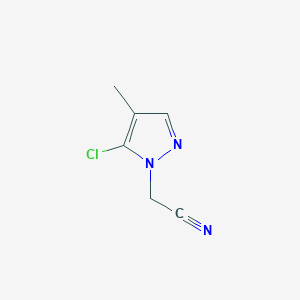![molecular formula C9H7N3O2S B13920440 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylthio group at the 2-position and a carboxylic acid group at the 6-position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . Another method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . These reactions typically require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of dicationic molten salts as catalysts. These catalysts are environmentally friendly and can be easily recovered and reused . The reaction conditions are optimized to ensure high yields and minimal environmental impact .
化学反応の分析
Types of Reactions: 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
科学的研究の応用
2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways . Industrially, it is used in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases, which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds: Similar compounds include pyrido[2,3-D]pyrimidin-5-one, pyrido[2,3-D]pyrimidin-7-one, and pyrimidino[4,5-D][1,3]oxazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets 2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid apart is its unique combination of a methylthio group and a carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H7N3O2S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
2-methylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-15-9-11-3-5-2-6(8(13)14)4-10-7(5)12-9/h2-4H,1H3,(H,13,14) |
InChIキー |
FGACWEVQABQVBZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC=C(C=C2C=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)



![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)

